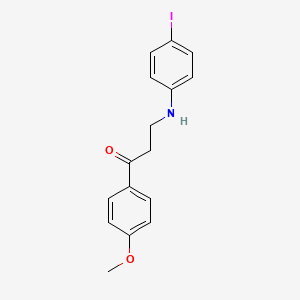

3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone

Description

Properties

IUPAC Name |

3-(4-iodoanilino)-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16INO2/c1-20-15-8-2-12(3-9-15)16(19)10-11-18-14-6-4-13(17)5-7-14/h2-9,18H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEBMVZRIRHGFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477320-56-2 | |

| Record name | 3-(4-IODOANILINO)-1-(4-METHOXYPHENYL)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone typically involves the following steps:

Starting Materials: The synthesis begins with 4-iodoaniline and 4-methoxybenzaldehyde.

Condensation Reaction: The 4-iodoaniline undergoes a condensation reaction with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the functional groups present in the compound.

Substitution: The iodine atom in the iodoaniline group can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could result in various substituted aniline derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methodology:

The synthesis of 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone typically involves a two-step process:

-

Condensation Reaction:

- Starting materials: 4-iodoaniline and 4-methoxybenzaldehyde.

- Reaction conditions: The reaction is conducted in the presence of a base (e.g., sodium hydroxide) to form an intermediate Schiff base.

-

Reduction:

- The Schiff base is reduced using sodium borohydride to yield the final product.

Chemical Structure:

The molecular structure includes:

- An iodoaniline group, which enhances reactivity.

- A methoxyphenyl group that can influence solubility and biological activity.

Scientific Research Applications

This compound has several notable applications:

Organic Synthesis

The compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structural features allow for various modifications, making it valuable in developing new compounds.

Biological Studies

The compound has been utilized in biological research, particularly in enzyme inhibition studies. Its ability to interact with various molecular targets makes it a suitable candidate for probing biochemical pathways.

Pharmaceutical Development

Due to its potential therapeutic properties, this compound is being investigated for its role in drug development. It may exhibit activity against certain diseases, including cancer and metabolic disorders.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of similar compounds derived from iodoaniline derivatives. These compounds displayed significant cytotoxicity against various human tumor cell lines, indicating a potential for development as anticancer agents .

Case Study 2: Enzyme Inhibition

Research demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways, suggesting applications in treating metabolic syndromes such as type 2 diabetes .

Mechanism of Action

The mechanism of action of 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone involves its interaction with molecular targets such as enzymes or receptors. The iodoaniline group can form strong interactions with active sites, while the methoxyphenyl group can enhance binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The activity of propanone derivatives is highly dependent on substituent patterns on the aromatic rings. Below is a comparative analysis of structurally related compounds, focusing on substitution patterns and biological activities:

Key Observations:

Electronegativity and Activity :

- Halogen substitutions (Br, Cl, I) at the para position of Ring A enhance inhibitory potency due to increased electronegativity. For example, 2j (Br, IC₅₀ = 4.7 μM) is more potent than 2h (Cl, IC₅₀ = 13.82 μM) .

- Substitution with methoxy (OCH₃) at the para position of Ring B reduces activity, as seen in 2h (OCH₃, IC₅₀ = 13.82 μM) vs. 2j (F, IC₅₀ = 4.7 μM) .

Iodine’s Role :

- Iodine at the meta position (e.g., 2j , 2h ) contributes to steric bulk and electron-withdrawing effects, stabilizing interactions with enzyme active sites . The target compound’s para -iodo substitution may alter binding kinetics compared to meta-substituted analogs.

Anti-inflammatory Potential: Chalcones like (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (IC₅₀ < 10 μM) show strong anti-inflammatory effects via NF-κB pathway modulation . The target compound’s methoxy group may confer similar antioxidant properties, though its iodine substituent could influence solubility and membrane permeability .

Physicochemical Properties:

- Stereoelectronic Effects: The 4-methoxyphenyl group donates electron density via resonance, while the 4-iodoanilino group withdraws electrons, creating a polarized ketone system conducive to nucleophilic interactions .

Biological Activity

3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential clinical applications.

Chemical Structure and Properties

- Chemical Formula : C16H16INO2

- Molecular Weight : 363.25 g/mol

- IUPAC Name : this compound

The compound features an iodo-substituted aniline and a methoxyphenyl group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cancer progression, making it a candidate for anti-cancer therapies.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

Biological Activity Data

Case Study 1: Anticancer Efficacy

In a study published in MDPI, researchers evaluated the effects of this compound on colorectal cancer cell lines. The compound was found to significantly reduce cell viability at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in oncology. The study highlighted its mechanism involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of this compound against multi-drug resistant bacteria. The results indicated that it outperformed traditional antibiotics in inhibiting bacterial growth, particularly in clinical isolates of resistant strains. This suggests its potential utility in treating infections caused by resistant pathogens.

Toxicity and Safety Profile

While the biological activities are promising, toxicity assessments are crucial for determining the safety of this compound. Preliminary toxicity studies indicate a favorable safety profile with minimal cytotoxic effects on normal human cell lines at therapeutic concentrations.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone, and how can purity be maximized?

Methodological Answer: The synthesis of aryl-substituted propanones typically involves a multi-step approach:

- Step 1: Condensation of 4-methoxyacetophenone with a halogenated aniline derivative (e.g., 4-iodoaniline) via nucleophilic substitution.

- Step 2: Purification via column chromatography using ethyl acetate/hexane gradients to isolate intermediates.

- Step 3: Final recrystallization in ethanol or methanol to achieve >95% purity .

Key Considerations: Optimize reaction temperature (60–80°C) and solvent polarity to minimize side products like unreacted iodoaniline or dimerization byproducts. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Q. What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (HRMS): Verify molecular ion peak at m/z 365.03 (M+H)+ and isotopic pattern for iodine (1:1 ratio for [M]+ and [M+2]+) .

- Collision Cross-Section (CCS) Analysis: Predicted CCS values (e.g., 174.3 Ų for [M+H]+) aid in distinguishing structural isomers .

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer:

- In Vitro Assays:

- Cytotoxicity: Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.

- Enzyme Inhibition: Screen against kinases (e.g., EGFR) or cyclooxygenase isoforms (COX-1/COX-2) via fluorometric or colorimetric assays .

- Controls: Include positive controls (e.g., doxorubicin for cytotoxicity, aspirin for COX inhibition) and solvent-only blanks.

- Dose Range: 0.1–100 µM, with triplicate replicates to assess reproducibility .

Advanced Research Questions

Q. How can molecular docking studies guide the optimization of this compound’s bioactivity?

Methodological Answer:

- Target Selection: Prioritize enzymes with known structural data (e.g., COX-2 PDB ID 5KIR) based on structural analogs’ activity .

- Docking Workflow:

- Prepare the ligand (protonation states, tautomers) using tools like OpenBabel.

- Generate grid boxes around the active site (e.g., 20 ų) in AutoDock Vina.

- Score binding poses using hybrid scoring functions (e.g., Vina + MM/GBSA).

- Key Insights: The iodo substituent may enhance hydrophobic interactions, while the methoxy group improves solubility and H-bonding .

Q. How can contradictory data from biological assays (e.g., varying IC50 values) be resolved?

Methodological Answer:

- Source Analysis:

- Cell Line Variability: Test across multiple lines (e.g., compare HeLa vs. A549) to identify tissue-specific effects.

- Assay Conditions: Standardize incubation time (e.g., 48 vs. 72 hours) and serum content (e.g., 5% FBS vs. serum-free) .

- Mechanistic Follow-Up: Use siRNA knockdown or CRISPR-Cas9 to validate target engagement (e.g., COX-2 knockout to confirm role in cytotoxicity) .

Q. What strategies can improve the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

- Solubility Enhancement:

- Metabolic Stability:

- Replace the methoxy group with trifluoromethoxy to reduce CYP450-mediated oxidation .

- Assess microsomal stability (human/rat liver microsomes) with LC-MS quantification of parent compound .

Q. How can substituent modifications (e.g., halogens, methoxy) impact biological activity?

Methodological Answer:

- Halogen Effects:

- Iodo vs. Bromo: Iodo’s larger van der Waals radius enhances hydrophobic binding but may reduce solubility.

- Electrophilicity: Nitro or chloro groups at the para position increase electrophilic reactivity, potentially improving enzyme inhibition .

- Methoxy Position: Ortho-methoxy derivatives show steric hindrance, reducing activity compared to para-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.